molecular formula C9H8FN3O B2668267 4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 860786-49-8

4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2668267
CAS No.: 860786-49-8
M. Wt: 193.181
InChI Key: XYDGPRHWFGUMEH-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound traces back to foundational studies on triazole derivatives in the late 20th century. Early work by Ager and Polz (1996) established the synthetic versatility of triazolones, while Li and Han (2010) demonstrated the pharmacological potential of fluorinated heterocycles. The specific incorporation of a 2-fluorophenyl group into the triazolone framework was first documented in crystallographic studies published in 2012, which revealed key structural features such as dimerization via C–H⋯O hydrogen bonds.

Subsequent advancements in one-pot multicomponent reactions, particularly those employing copper(I)-catalyzed azide–alkyne cycloaddition, enabled more efficient routes to analogous triazolone derivatives. By 2018, researchers had optimized protocols using hydrazine hydrate and benzaldehyde derivatives to construct the triazolone core while preserving the fluorophenyl substituent. Recent commercial availability of the compound (CAS 111992-05-3) through suppliers like Hebei Chuanghai Biotechnology underscores its growing industrial relevance.

Significance in Heterocyclic Chemistry

This compound occupies a critical niche in heterocyclic chemistry due to three defining characteristics:

  • Electronic Modulation : The electron-withdrawing fluorine atom at the phenyl ring’s ortho position enhances the triazolone ring’s electrophilicity, facilitating nucleophilic additions and metal coordination.
  • Hydrogen-Bonding Capacity : The N–H and carbonyl groups in the dihydrotriazolone system enable extensive intermolecular interactions, as evidenced by dimer formation in crystalline states.
  • Conformational Restriction : Partial saturation of the triazole ring (4,5-dihydro structure) imposes steric constraints that influence both reactivity and biological target binding.

Comparative studies show that the 2-fluorophenyl substituent improves metabolic stability compared to non-fluorinated analogs, a property leveraged in drug discovery programs targeting kinase inhibition and antimicrobial activity.

Position within Triazole Family of Compounds

The triazole family encompasses three structural classes:

Triazole Type Degree of Saturation Key Features
1,2,3-Triazole Fully unsaturated Click chemistry substrate
1,2,4-Triazole Fully unsaturated Broad pharmacological applications
4,5-Dihydro-1H-1,2,4-triazol-5-one Partially saturated Enhanced hydrogen-bonding capacity

This compound belongs to the third category, distinguished by its fused cyclohexenone-like structure. X-ray diffraction analyses reveal a dihedral angle of 53.2° between the triazolone and fluorophenyl rings, creating a twisted geometry that influences both solid-state packing and solution-phase reactivity. This stereoelectronic profile differentiates it from fully aromatic triazoles, which typically exhibit planar configurations.

Research Objectives and Scope

Current research priorities for this compound focus on three areas:

  • Synthetic Methodology : Developing atom-economical routes that avoid protective-group strategies, particularly for introducing the difluoromethyl group at position 4.
  • Structural Elucidation : Correlating crystalline packing patterns (e.g., C–H⋯O dimers) with solution-phase behavior through advanced NMR and computational studies.
  • Application Exploration : Investigating its potential as a:
    • Ligand for transition-metal catalysis
    • Building block for fluorinated polymers
    • Pharmacophore in antimicrobial agents

Properties

IUPAC Name

4-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c1-6-11-12-9(14)13(6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDGPRHWFGUMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 2-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Chemical Reactions Analysis

4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as nucleoside transporters. The compound binds to these transporters, inhibiting their function and thereby affecting nucleotide synthesis and cellular processes . Molecular docking studies have shown that the binding site of this compound may differ from that of conventional inhibitors .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Analogues of 4-(2-Fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Compound Name Substituents Key Applications/Activities References
4-(4-Chloro-2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one 4-Cl, 2-F on phenyl; 3-CH₃ Herbicidal intermediate (carfentrazone-ethyl)
4-(3-Fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-1,2,4-triazol-3-one 3-F on phenyl; 4-OCH₃ on benzyl; 5-CH₃ Not specified (structural studies)
3-(m-Chlorobenzyl)-4-(4-methylbenzoxy)-benzylidenamino-triazol-5-one m-Cl on benzyl; 4-CH₃O on benzylidenamino Antioxidant, theoretical spectroscopy
4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]-triazol-5-one Benzyl; 1-methylpyrrole substituent Anticancer (EGFR kinase inhibition)

Key Observations :

  • Halogen Substitution : Fluorine at the 2-position (target compound) vs. 3-position () or combined Cl/F substitution () influences electronic properties and herbicidal activity .
  • Auxiliary Groups: Methoxy () or benzylidenamino () groups enhance solubility or antioxidant capacity, while pyrrole derivatives () enable anticancer activity.

Physicochemical Properties

Triazolone derivatives exhibit weak acidity due to the N–H group in the triazolone ring. pKa values range from 8.2–12.5 in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol), influenced by substituents . The 2-fluorophenyl group in the target compound likely lowers pKa compared to non-fluorinated analogs (e.g., 4-phenyl derivatives), enhancing solubility in polar solvents .

Herbicidal Activity

The target compound’s herbicidal efficacy arises from its role as a carfentrazone-ethyl precursor. Fluorine’s electron-withdrawing effect enhances binding to protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis . Comparatively, chlorine substituents () offer similar activity but with higher environmental persistence.

Antioxidant Activity

Schiff base derivatives (e.g., 4-diethylaminobenzylidenamino triazolones in ) exhibit potent antioxidant activity via radical scavenging (IC₅₀: 18–45 μM) and metal chelation.

Anticancer Activity

Pyrrole- and benzyl-substituted triazolones () inhibit EGFR kinase (binding energy: −9.2 kcal/mol) through keto-enol tautomerism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how are intermediates optimized?

  • Methodology : The compound is synthesized via Schiff base formation. A primary method involves reacting 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with substituted benzaldehyde derivatives (e.g., 2-fluorobenzaldehyde) under reflux in ethanol with catalytic acetic acid. Intermediate purification is achieved via recrystallization from ethanol/water mixtures. Reaction conditions (e.g., solvent polarity, temperature) are optimized to improve yield and reduce byproducts .

Q. Which spectroscopic techniques are critical for structural characterization, and how are discrepancies between theoretical and experimental data resolved?

  • Methodology :

  • IR : Experimentally observed absorption bands (e.g., C=O stretch at ~1700 cm⁻¹) are compared with DFT/B3LYP or HF/6-311G(d,p)-calculated frequencies scaled by empirical factors (e.g., 0.9613 for B3LYP) .
  • NMR : GIAO (Gauge-Independent Atomic Orbital) calculations in Gaussian 09W are used to predict ¹H/¹³C chemical shifts. Linear regression (δ_exp = a + b·δ_calc) with SigmaPlot validates theoretical models, with typical R² > 0.95 .
  • Resolution : Discrepancies arise from solvent effects (e.g., DMSO vs. gas phase) or conformational flexibility. Explicit solvent models or dynamic averaging are employed .

Q. How are quantum chemical methods (DFT/HF) applied to predict electronic properties, and what are their limitations?

  • Methodology :

  • Basis Sets : B3LYP/6-311G(d,p) and HF/6-31G(d) are standard for geometry optimization. B3LYP better captures electron correlation for HOMO-LUMO gaps (~5-7 eV) and dipole moments (~4-6 Debye) .
  • Limitations : HF overestimates band gaps due to neglect of correlation energy. Solvent effects (e.g., ethanol polarity) require implicit models like PCM (Polarizable Continuum Model) for UV-vis predictions .

Advanced Research Questions

Q. How do substituents (e.g., 2-fluorophenyl) influence tautomeric equilibria and biological activity?

  • Methodology :

  • Tautomerism : IR and ¹H NMR track keto-enol equilibria. The 2-fluorophenyl group stabilizes the keto form via resonance and steric hindrance, confirmed by X-ray crystallography and DFT energy comparisons (ΔG < 2 kcal/mol favors keto) .
  • Bioactivity : Fluorine enhances lipophilicity (logP ~2.5) and membrane permeability. Antioxidant assays (e.g., DPPH radical scavenging) show IC₅₀ values correlated with electron-withdrawing substituents .

Q. What strategies reconcile contradictions between experimental and computational spectral data?

  • Methodology :

  • Scaling Factors : Adjust calculated IR frequencies (e.g., 0.9613× for B3LYP/6-311G(d,p)) to match experimental values .
  • Solvent Effects : Use explicit solvent molecules in NMR calculations (e.g., DMSO in GIAO) or apply continuum models (SMD) for UV-vis .
  • Conformational Sampling : MD simulations or Boltzmann averaging account for rotameric states affecting NMR splitting .

Q. How can molecular docking elucidate the anticancer mechanism of triazolone derivatives?

  • Methodology :

  • Target Selection : Dock into ATP-binding sites (e.g., EGFR kinase) using AutoDock Vina. The triazolone core forms hydrogen bonds with key residues (e.g., Met793) .
  • Tautomer Consideration : Keto tautomers show higher binding affinity (ΔG ~-9 kcal/mol) than enol forms due to better geometric complementarity .
  • Validation : Compare docking scores with in vitro cytotoxicity (e.g., IC₅₀ ~20 µM in MCF-7 cells) .

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